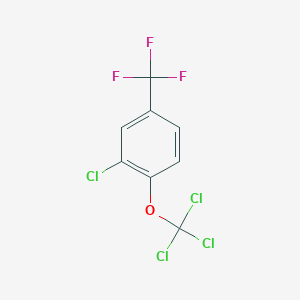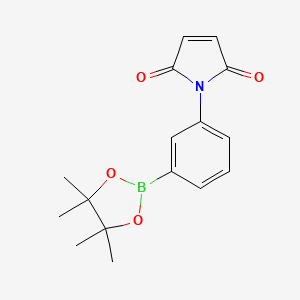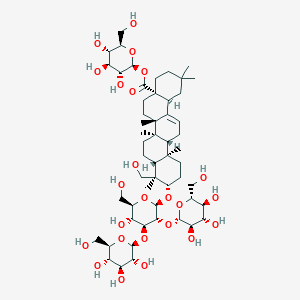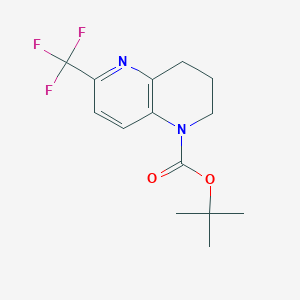
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known as 2C-T-4, is an aromatic compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that has been widely studied for its potential applications in medicinal chemistry and drug development. 2C-T-4 is a member of the trifluoromethylbenzene family, which has been studied for its unique properties and potential applications in the pharmaceutical industry. The compound is used in a variety of research applications, including medicinal chemistry, drug development, and biochemistry.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is believed to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
Biochemical And Physiological Effects
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. The compound has been studied for its ability to inhibit certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor. The compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
The use of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments has several advantages. First, the compound is relatively stable and can be stored for long periods of time without degradation. Second, the compound is relatively easy to synthesize and can be synthesized through a variety of methods. Third, the compound has a wide range of applications in scientific research and can be used in a variety of experiments.
However, there are also some limitations to the use of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments. First, the compound is toxic and should be handled with care. Second, the compound is not water soluble and may not be suitable for certain experiments. Third, the compound is relatively expensive and may not be feasible for some experiments.
Future Directions
The potential applications of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene are vast and there are numerous potential future directions for research. Some potential future directions include: further research into the compound’s potential anti-inflammatory, anti-cancer, and anti-oxidant properties; further research into the compound’s ability to modulate the activity of certain receptors; further research into the compound’s potential applications in drug development and medicinal chemistry; further research into the compound’s potential therapeutic benefits; and further research into the compound’s potential toxicity and safety profile.
Scientific Research Applications
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including medicinal chemistry, drug development, and biochemistry. The compound has been extensively studied for its potential applications in drug development and medicinal chemistry. In particular, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to act as a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
properties
IUPAC Name |
2-chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMKTCQHIZZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)



![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)